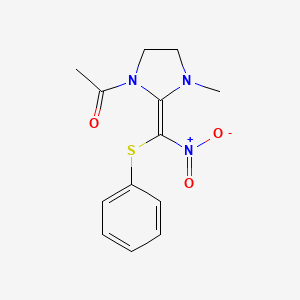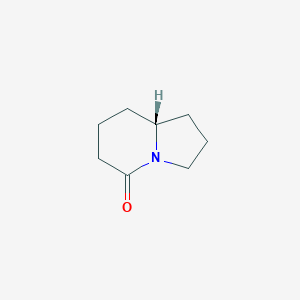
4-methyl-2-phenacyl-5-sulfanyl-1H-pyrimidin-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-2-phenacyl-5-sulfanyl-1H-pyrimidin-6-one is a heterocyclic compound that contains a pyrimidine ring substituted with a phenacyl group, a sulfanyl group, and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-phenacyl-5-sulfanyl-1H-pyrimidin-6-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the cyclization of appropriate precursors such as β-diketones and guanidine derivatives under acidic or basic conditions.
Introduction of the Phenacyl Group: The phenacyl group can be introduced via Friedel-Crafts acylation using phenacyl chloride and an appropriate catalyst like aluminum chloride.
Addition of the Sulfanyl Group: The sulfanyl group can be added through nucleophilic substitution reactions using thiols or disulfides.
Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
4-methyl-2-phenacyl-5-sulfanyl-1H-pyrimidin-6-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the phenacyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenacyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and catalytic amounts of acids or bases.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Amino or thio derivatives of the original compound.
科学研究应用
4-methyl-2-phenacyl-5-sulfanyl-1H-pyrimidin-6-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with various biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
作用机制
The mechanism of action of 4-methyl-2-phenacyl-5-sulfanyl-1H-pyrimidin-6-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may target enzymes, receptors, or DNA, leading to inhibition or modulation of their activity.
Pathways Involved: It can affect various cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation.
相似化合物的比较
Similar Compounds
4-methyl-2-phenacyl-5-thio-1H-pyrimidin-6-one: Similar structure but with a thio group instead of a sulfanyl group.
2-phenacyl-5-sulfanyl-1H-pyrimidin-6-one: Lacks the methyl group at the 4-position.
4-methyl-2-phenacyl-1H-pyrimidin-6-one: Lacks the sulfanyl group.
Uniqueness
4-methyl-2-phenacyl-5-sulfanyl-1H-pyrimidin-6-one is unique due to the presence of both the phenacyl and sulfanyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs
属性
分子式 |
C13H12N2O2S |
|---|---|
分子量 |
260.31 g/mol |
IUPAC 名称 |
4-methyl-2-phenacyl-5-sulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C13H12N2O2S/c1-8-12(18)13(17)15-11(14-8)7-10(16)9-5-3-2-4-6-9/h2-6,18H,7H2,1H3,(H,14,15,17) |
InChI 键 |
RYGTXJMZOONOOP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)NC(=N1)CC(=O)C2=CC=CC=C2)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-{[3-(Glycylamino)-2-hydroxypropyl]amino}adenosine 5'-(dihydrogen phosphate)](/img/no-structure.png)
![exo-8-Azabicyclo[3.2.1]octan-2-ol hydrochloride](/img/structure/B12924757.png)



![N-(4-(benzo[d]thiazol-2-yl)phenyl)-6,7-dimethoxyquinazolin-4-amine](/img/structure/B12924816.png)


